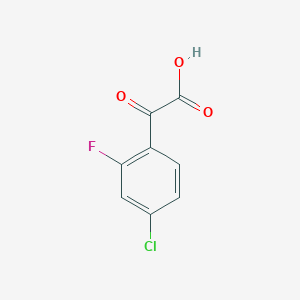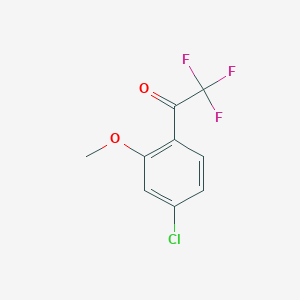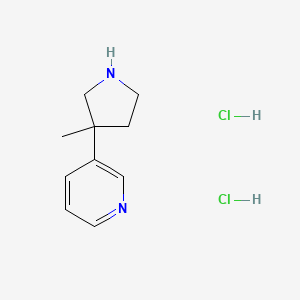
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of pyridine, featuring a pyrrolidine ring substituted with a methyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of a 1,4-diketone with ammonia or primary amines.
Substitution with Methyl Group: The pyrrolidine ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Attachment to Pyridine: The methylated pyrrolidine is then coupled with a pyridine derivative through nucleophilic substitution or other suitable coupling reactions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine or pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Pyridine N-oxides, pyrrolidine N-oxides.
Reduction: Reduced pyridine derivatives, reduced pyrrolidine derivatives.
Substitution: Halogenated pyridine or pyrrolidine derivatives, alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methylpyrrolidin-3-yl)pyridine: The base form without the dihydrochloride salt.
3-(3-Ethylpyrrolidin-3-yl)pyridine: A similar compound with an ethyl group instead of a methyl group.
3-(3-Methylpyrrolidin-3-yl)pyridine hydrochloride: The monohydrochloride salt form.
Uniqueness
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its base or monohydrochloride counterparts.
Eigenschaften
Molekularformel |
C10H16Cl2N2 |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
3-(3-methylpyrrolidin-3-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(4-6-12-8-10)9-3-2-5-11-7-9;;/h2-3,5,7,12H,4,6,8H2,1H3;2*1H |
InChI-Schlüssel |
HLTBWZAWAPKITP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNC1)C2=CN=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


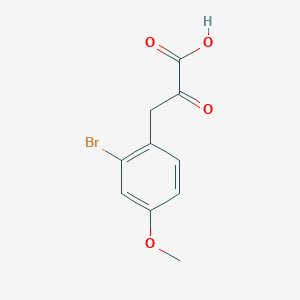
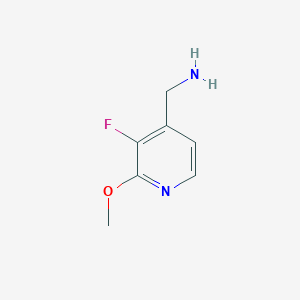


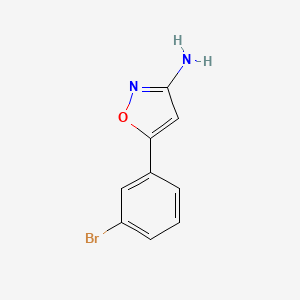
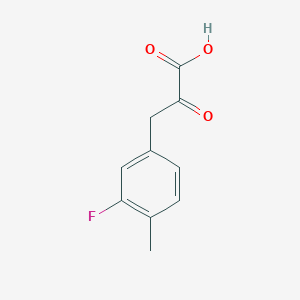
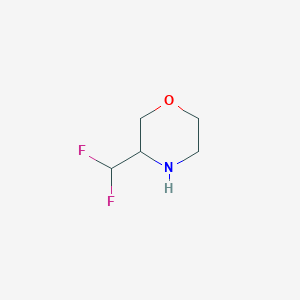

![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)

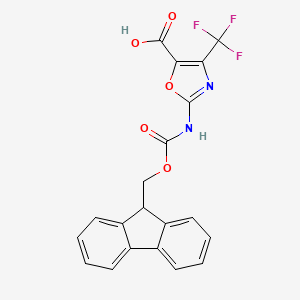
![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)
